Methyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a chlorinated and sulfonylated aromatic group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the chlorinated pyrimidine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of benzoic acid derivatives.
Scientific Research Applications
Methyl 4-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 4-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate can be compared with other similar compounds such as:
Methyl 4-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate: Similar in structure but with different substituents on the aromatic ring.
Methyl 4-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate: Similar in structure but with different functional groups on the pyrimidine ring.
The uniqueness of methyl 4-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClN3O5S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O5S/c1-13-3-5-14(6-4-13)12-31(28,29)21-23-11-17(22)18(25-21)19(26)24-16-9-7-15(8-10-16)20(27)30-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
ABEWLABZPIWPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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